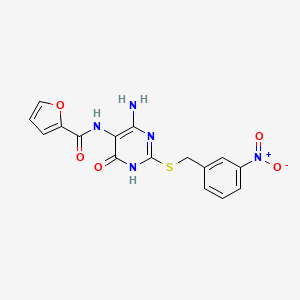

N-(4-Amino-2-((3-Nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O5S and its molecular weight is 387.37. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die einzigartige Struktur der Verbindung deutet auf ein Potenzial als Antitumormittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere in Bezug auf die Hemmung der Zellproliferation und die Induktion von Apoptose. Weitere Studien sind erforderlich, um ihren Wirkmechanismus aufzuklären und ihre Wirksamkeit in vivo zu bewerten .

- Das Vorhandensein eines Furanrings und einer Thioethergruppe in der Verbindung kann zu ihrer antibakteriellen Aktivität beitragen. Untersuchungen konzentrierten sich auf ihre Fähigkeit, das Bakterienwachstum zu hemmen, insbesondere gegen arzneimittelresistente Stämme. Das Verständnis ihres Wirkmechanismus und die Optimierung ihrer Struktur könnten zu neuartigen Antibiotika führen .

- Einige Studien legen nahe, dass diese Verbindung entzündungshemmende Eigenschaften aufweist, indem sie wichtige an der Entzündung beteiligte Signalwege moduliert. Forscher haben ihr Potenzial zur Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung untersucht .

- Angesichts des dringenden Bedarfs an wirksamen antiviralen Wirkstoffen haben Wissenschaftler die Fähigkeit der Verbindung untersucht, die Virusreplikation zu hemmen. Vorläufige Ergebnisse zeigen Aktivität gegen bestimmte Viren, darunter Herpes simplex-Virus und Influenza. Weitere Forschung ist unerlässlich, um diese Ergebnisse zu validieren .

- Die Nitrogruppe und der Furanrest können neuroprotektive Wirkungen verleihen. Studien haben ihre Auswirkungen auf die Lebensfähigkeit von Nervenzellen, oxidativen Stress und Neuroinflammation untersucht. Die Untersuchung ihres Potenzials bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson ist im Gange .

- Die Struktur der Verbindung deutet auf Wechselwirkungen mit Stoffwechselwegen hin. Forscher haben ihre Auswirkungen auf den Glukosestoffwechsel, die Lipidhomöostase und die Insulinsensitivität untersucht. Sie könnte vielversprechend als Therapeutikum für Diabetes und fettleibige Erkrankungen sein .

- Über therapeutische Anwendungen hinaus haben Wissenschaftler diese Verbindung als chemische Sonde in biologischen Studien verwendet. Ihre einzigartigen Eigenschaften ermöglichen es Forschern, zelluläre Prozesse, Proteininteraktionen und enzymatische Aktivitäten zu untersuchen .

- Die Verbindung dient als Gerüst für die Entwicklung neuer Derivate. Medizinalchemiker modifizieren ihre funktionellen Gruppen, um bestimmte Eigenschaften (z. B. Löslichkeit, Bioverfügbarkeit und Zielselektivität) zu verbessern. Diese Derivate könnten zu verbesserten Medikamenten in verschiedenen therapeutischen Bereichen führen .

Antitumoraktivität

Antibakterielle Eigenschaften

Entzündungshemmende Wirkungen

Antivirales Potenzial

Neuroprotektive Eigenschaften

Stoffwechselstörungen

Chemische Biologie Werkzeuge

Arzneimittelentwicklung und -optimierung

Zusammenfassend lässt sich sagen, dass N-(4-Amino-2-((3-Nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamid in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Krebsforschung bis zur Arzneimittelentwicklung. Ihre vielseitigen Eigenschaften erfordern weitere Erforschung und Optimierung für praktische Anwendungen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, können Sie gerne fragen!

Eigenschaften

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5S/c17-13-12(18-14(22)11-5-2-6-26-11)15(23)20-16(19-13)27-8-9-3-1-4-10(7-9)21(24)25/h1-7H,8H2,(H,18,22)(H3,17,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDGQBSMELXONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2386626.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)

![N-(2,5-dichlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2386638.png)